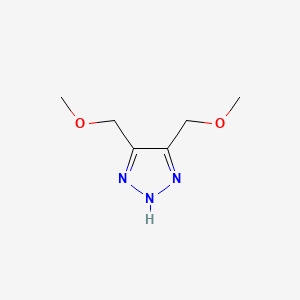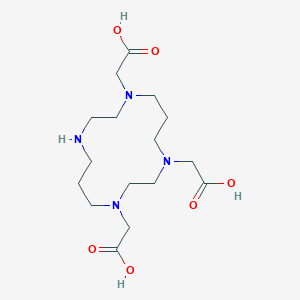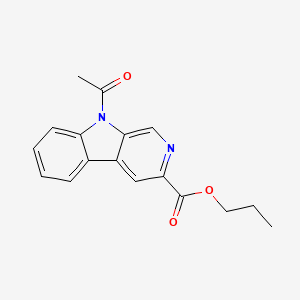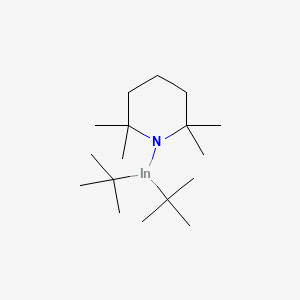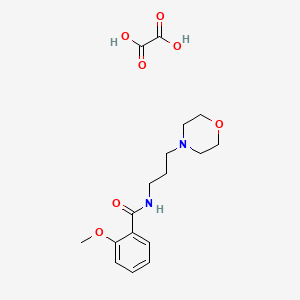
2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide;oxalic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzoic acid with 3-morpholin-4-ylpropylamine under specific reaction conditions to form the desired benzamide compound. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide;oxalic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide;oxalic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide;oxalic acid can be compared with other similar compounds, such as:
2-({5-chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)benzoic acid: This compound also contains a morpholine ring and a benzene ring, but with different substituents and functional groups.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: This compound belongs to the class of quinazolinamines and has a similar structural motif with a morpholine ring and benzamide moiety.
Propiedades
Número CAS |
125790-06-9 |
|---|---|
Fórmula molecular |
C17H24N2O7 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide;oxalic acid |
InChI |
InChI=1S/C15H22N2O3.C2H2O4/c1-19-14-6-3-2-5-13(14)15(18)16-7-4-8-17-9-11-20-12-10-17;3-1(4)2(5)6/h2-3,5-6H,4,7-12H2,1H3,(H,16,18);(H,3,4)(H,5,6) |
Clave InChI |
KKUGFDULKZEDJG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)NCCCN2CCOCC2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


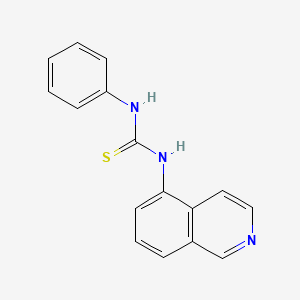


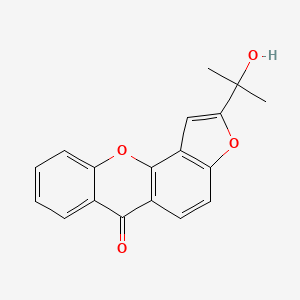
![Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate](/img/structure/B14293024.png)
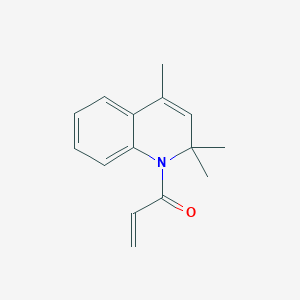
![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)
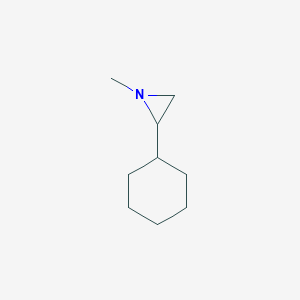
![N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline](/img/structure/B14293054.png)
